molecular formula C25H29N3O2S B2469830 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide CAS No. 946288-35-3

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide

Cat. No.: B2469830
CAS No.: 946288-35-3
M. Wt: 435.59
InChI Key: UQIOKDNLAIATCS-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydroindole core linked to a 4-(dimethylamino)phenyl group and a 3-methylbenzene-sulfonamide moiety. This compound’s structure combines electron-donating (dimethylamino) and electron-withdrawing (sulfonamide) groups, which may influence its physicochemical properties and biological interactions. The molecular weight is estimated to be ~422.1 g/mol (calculated from its inferred formula: C₂₄H₂₈N₃O₂S), making it relatively larger than many analogs .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-19-7-6-9-23(17-19)31(29,30)26-18-25(21-11-13-22(14-12-21)27(2)3)28-16-15-20-8-4-5-10-24(20)28/h4-14,17,25-26H,15-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIOKDNLAIATCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

Anticancer Properties

Research indicates that sulfonamide derivatives, including the compound , exhibit promising anticancer properties. For instance, studies have shown that sulfonamides can inhibit tumor cell proliferation across various cancer types. A notable study evaluated a series of sulfonamide derivatives against the NCI-60 cancer cell line panel, revealing several compounds with significant activity against lung, colon, CNS, and breast cancer cells . The mechanism often involves the inhibition of key enzymes associated with cancer progression.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have shown efficacy against enzymes like α-glucosidase and acetylcholinesterase, which are relevant in managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . This suggests that derivatives of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide could be explored for similar therapeutic uses.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes starting from readily available indole derivatives. The synthesis pathway often includes the introduction of sulfonamide groups through reactions with sulfonyl chlorides or other electrophilic reagents . Variations in the substituents on the indole and phenyl rings can lead to a library of compounds with diverse biological activities.

Case Study 1: Antitumor Activity

A comprehensive study conducted by the National Cancer Institute evaluated a library of sulfonamide derivatives, including those structurally related to this compound. The results indicated that certain modifications enhanced their potency against specific cancer cell lines, achieving GI50 values in the low micromolar range .

Case Study 2: Enzyme Inhibition

In a separate investigation focused on enzyme inhibition, researchers synthesized various sulfonamide derivatives and screened them against α-glucosidase and acetylcholinesterase. The results showed that some compounds exhibited promising inhibitory activity, suggesting potential applications in treating metabolic disorders like diabetes .

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The sulfonamide group enhances its binding affinity and specificity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on functional groups, substituents, and synthesis methods.

Table 1: Structural and Functional Comparison

Compound Name (Reference) Key Structural Features Molecular Weight (g/mol) Functional Groups Notable Substituents Synthesis/Properties
Target Compound 2,3-dihydroindole, 4-(dimethylamino)phenyl, 3-methylbenzene-sulfonamide ~422.1 Sulfonamide, tertiary amine 3-methyl, dimethylamino N/A (synthesis not described in evidence)
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide Acetylphenyl, indole, sulfonamide Not provided Sulfonamide, ketone 3-acetylphenyl Synthesized via gold-catalyzed aziridine ring-opening; potential for catalytic efficiency studies
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide Fluorobenzyl, acetamide Not provided Acetamide, sulfonyl 4-fluorobenzyl Fluorine substituent may enhance metabolic stability or lipophilicity
3-benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one Indol-2-one, benzyl, methoxyphenyl 343.43 Ketone, ether 4-methoxy, benzyl Safety data available; lacks sulfonamide group, impacting solubility
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-methylbenzamide Indolylsulfonyl, benzamide 392.47 Benzamide, sulfonyl 3-methylbenzamide Structural similarity to target compound but replaces ethyl linkage with benzamide

Key Observations

Functional Group Variations: The target compound’s sulfonamide group contrasts with acetamide in and benzamide in . Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound (electron-donating) differs from the 4-fluorobenzyl group in (electron-withdrawing), which could alter electronic distribution and receptor affinity.

The dihydroindole core in the target compound and differs from fully aromatic indoles in and , possibly influencing planarity and π-π stacking interactions .

Synthesis Methods :

  • Gold-catalyzed synthesis in highlights advanced methodologies for indole-functionalized sulfonamides, whereas the target compound’s synthesis remains undescribed in the evidence.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~422.1 g/mol) compared to (343.43 g/mol) and (392.47 g/mol) may reduce solubility, a critical factor in drug development .

Unresolved Questions and Limitations

  • Biological activity data (e.g., IC₅₀, receptor binding) are absent in the evidence, limiting functional comparisons.

Biological Activity

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzene-1-sulfonamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H30N4O2SC_{26}H_{30}N_{4}O_{2}S, and it possesses a sulfonamide functional group combined with an indole moiety and a dimethylamino phenyl group. This unique structure is hypothesized to contribute to its biological activity.

Research has indicated that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit the activity of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly in neuropharmacology.
  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.

Biological Activity Data

Activity TypeAssay TypeResultReference
AntitumorMTT AssayIC50 values in low nanomolar range against breast cancer cells
Enzyme InhibitionEnzyme KineticsSignificant inhibition of carbonic anhydrase activity
Neurotransmitter InteractionBinding AffinityHigh selectivity for serotonin receptors

Case Studies

  • Antitumor Efficacy :
    A study conducted on various indole derivatives highlighted that this compound exhibited potent cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Neuropharmacological Effects :
    Research into similar compounds revealed that they could act as selective serotonin receptor modulators. In vivo studies demonstrated reduced neurogenic inflammation in models of migraine, suggesting therapeutic potential for headache disorders.
  • Antimicrobial Activity :
    The compound's structural analogs were tested against various bacterial strains. Results indicated moderate antibacterial activity, which may be linked to the sulfonamide moiety's known antimicrobial properties.

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